

# I-CBP112 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**I-CBP112 hydrochloride** is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300. As an acetyl-lysine competitive inhibitor, it plays a crucial role in modulating protein-protein interactions central to gene transcription. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of **I-CBP112 hydrochloride**, tailored for professionals in the field of drug discovery and development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows to facilitate a comprehensive understanding of this important chemical probe.

### **Discovery and Mechanism of Action**

I-CBP112 was identified as a selective inhibitor of the CBP/p300 bromodomains, demonstrating a unique ability to modulate histone acetylation.[1] It acts as a competitive inhibitor at the acetyl-lysine binding pocket, thereby disrupting the interaction of CBP/p300 with acetylated histones and other proteins.[2] This inhibition of protein-protein interactions alters gene expression, leading to various cellular outcomes, including impaired colony formation and cellular differentiation in leukemic cell lines.[2]

The discovery of I-CBP112 stemmed from the exploration of compounds with a 2,3,4,5-tetrahydro-1,4-benzoxazepine core, which serves as an N-acetyl-lysine mimetic scaffold. This



effort led to the development of a class of inhibitors with significant potency and selectivity for the CBP/p300 bromodomains over other bromodomain families, such as the BET family.

## **Quantitative Biological Data**

The biological activity of I-CBP112 has been characterized by various quantitative measures, highlighting its potency and selectivity. The following tables summarize the key in vitro and cellular activity data.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Target                             | Assay Type         | Value  | Reference |
|------------------------------------|--------------------|--------|-----------|
| CBP Bromodomain                    | Kd                 | 142 nM | [3]       |
| p300 Bromodomain                   | Kd                 | 625 nM | [3]       |
| CBP Bromodomain                    | Kd                 | 151 nM | [4]       |
| p300 Bromodomain                   | Kd                 | 167 nM | [4]       |
| CBP Bromodomain                    | IC50 (AlphaScreen) | 170 nM | [4][5]    |
| p300-mediated H3K18<br>acetylation | EC50               | ~2 μM  |           |
| CBP-mediated H3K18 acetylation     | EC50               | ~2 μM  |           |

Table 2: Cellular Activity



| Cell Line                                 | Assay                        | Effect                  | Concentration | Reference |
|-------------------------------------------|------------------------------|-------------------------|---------------|-----------|
| Human and<br>mouse leukemic<br>cell lines | Colony<br>Formation          | Substantially impaired  | Not specified | [2]       |
| Human and<br>mouse leukemic<br>cell lines | Cellular<br>Differentiation  | Induced                 | Not specified | [2]       |
| LNCaP (prostate cancer)                   | Proliferation                | IC50 of 5.5 ± 1.1<br>μΜ | 5.5 μΜ        | [1]       |
| KG1a (acute<br>myeloid<br>leukemia)       | H3K18<br>Acetylation         | Increased               | 10 and 20 μM  | [1]       |
| LNCaP (prostate cancer)                   | H3K18<br>Acetylation         | Increased               | 10 and 20 μM  | [1]       |
| MDA-MB-231<br>(breast cancer)             | Sensitization to Doxorubicin | Increased               | 10 μΜ         | [6]       |

## Signaling Pathways and Experimental Workflows I-CBP112 Mechanism of Action

I-CBP112 competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recognition of acetylated lysine residues on histones and other transcription factors, thereby inhibiting the recruitment of the CBP/p300 acetyltransferase to chromatin. This leads to a downstream modulation of gene transcription.











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors [bibbase.org]
- 2. CBP/p300 Bromodomain Inhibitor—I—CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs [mdpi.com]
- 3. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 5. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]
- 6. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [I-CBP112 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2515675#i-cbp112-hydrochloride-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com